1-(1-Benzothiophen-3-yl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one
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Overview
Description
1-(1-Benzothiophen-3-yl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one is a complex organic compound that features a benzothiophene moiety, a piperazine ring, and a phenoxyethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzothiophen-3-yl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiophene Core: Starting with a suitable thiophene derivative, the benzothiophene core can be synthesized through cyclization reactions.
Attachment of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.
Introduction of the Phenoxyethyl Group: The phenoxyethyl group can be attached through etherification reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzothiophen-3-yl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-Benzothiophen-3-yl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(1-Benzothiophen-3-yl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one: Unique due to its specific combination of functional groups.
1-(1-Benzothiophen-3-yl)-2-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one: Similar structure but with a methoxyethyl group instead of a phenoxyethyl group.
1-(1-Benzothiophen-3-yl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]ethan-1-one: Similar structure but with an ethoxyethyl group.
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
918482-24-3 |
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Molecular Formula |
C22H24N2O2S |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
1-(1-benzothiophen-3-yl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C22H24N2O2S/c25-21(20-17-27-22-9-5-4-8-19(20)22)16-24-12-10-23(11-13-24)14-15-26-18-6-2-1-3-7-18/h1-9,17H,10-16H2 |
InChI Key |
BLSSSDDUIFFGEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=CC=C2)CC(=O)C3=CSC4=CC=CC=C43 |
Origin of Product |
United States |
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